5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core fused with a naphthalene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitubercular, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Naphthalene Substitution: The naphthalene moiety is introduced via a Suzuki-Miyaura coupling reaction, where a naphthalen-2-yl boronic acid is coupled with a halogenated thieno[2,3-d]pyrimidine intermediate in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Functionalized naphthalene derivatives with groups such as nitro, bromo, or alkyl.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics.
Medicine: Shows promise as an antitubercular agent, with studies indicating its efficacy against Mycobacterium tuberculosis. Additionally, it has potential anticancer properties, particularly against certain types of cancer cells.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one varies depending on its application:
Antimicrobial Activity: The compound likely disrupts bacterial cell wall synthesis or interferes with essential bacterial enzymes.
Antitubercular Activity: It may inhibit the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the naphthalene moiety but shares the thienopyrimidine core.
Naphthalen-2-yl derivatives: Compounds with a naphthalene moiety but different heterocyclic cores.
Uniqueness
5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the combination of the thienopyrimidine core and the naphthalene moiety, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Biological Activity
5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core with a naphthyl substituent, which contributes to its biological activity. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, making it a versatile scaffold in drug design.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including this compound. These compounds exhibit their anticancer effects through multiple mechanisms:
- Induction of Apoptosis and Necroptosis: Research indicates that these compounds can trigger programmed cell death pathways, which are crucial for eliminating cancer cells. They have been shown to induce apoptosis and necroptosis in various cancer cell lines, enhancing their therapeutic efficacy against tumors .
- Microtubule Targeting: Some derivatives have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. For instance, certain analogs exhibited potent antiproliferative effects with IC50 values below 40 nM in cancer cell lines .
2. Calcium Receptor Antagonism
This compound has also been identified as a calcium receptor antagonist. This activity is significant because calcium signaling plays a pivotal role in various physiological processes, including muscle contraction and neurotransmitter release. By inhibiting calcium receptor activity, this compound may help regulate conditions associated with calcium dysregulation .
Pharmacological Profiles
The following table summarizes the key biological activities and associated IC50 values of this compound and its analogs:
Activity | IC50 (nM) | Mechanism |
---|---|---|
Antiproliferative (Cancer) | < 40 | Induction of apoptosis/necroptosis |
Microtubule depolymerization | < 19 | Disruption of microtubule dynamics |
Calcium receptor antagonism | N/A | Inhibition of calcium signaling |
Case Studies
Case Study 1: Anticancer Efficacy in Breast Cancer Models
In a study evaluating the efficacy of thieno[2,3-d]pyrimidine derivatives in breast cancer models, this compound was found to significantly reduce cell viability in MDA-MB-435 cells. The compound demonstrated an IC50 value of approximately 9 nM for antiproliferative effects and effectively induced microtubule depolymerization at concentrations as low as 10 µM .
Case Study 2: Calcium Homeostasis Regulation
Another investigation focused on the role of this compound in regulating calcium homeostasis. In vivo studies showed that administration of the compound resulted in altered plasma parathyroid hormone (PTH) levels, indicating its potential as a therapeutic agent for conditions related to calcium imbalance .
Properties
IUPAC Name |
5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-15-14-13(8-20-16(14)18-9-17-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDNREGXVQZJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC4=C3C(=O)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.